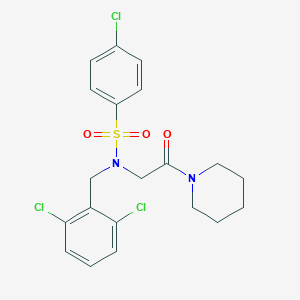![molecular formula C20H17BrN2O2 B297452 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)
5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely found in nature. The synthesis of this compound involves several steps that require the use of specific reagents and reaction conditions.
Mécanisme D'action
The mechanism of action of 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is not fully understood. However, it is believed that this compound exerts its anti-proliferative activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde are complex and varied. This compound has been shown to affect various cellular processes such as cell cycle progression, DNA synthesis, and protein synthesis. In addition, this compound has been shown to induce changes in gene expression patterns, leading to alterations in cellular metabolism and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde in lab experiments include its high potency and selectivity against cancer cells, as well as its ability to inhibit specific enzymes and signaling pathways. However, the limitations of this compound include its complex synthesis method, which requires the use of specific reagents and reaction conditions, as well as its potential toxicity and side effects.
Orientations Futures
There are several future directions for research on 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde. These include further studies on its mechanism of action, identification of its molecular targets, and optimization of its synthesis method. In addition, this compound could be further evaluated for its potential applications in drug discovery and development, as well as its use as a tool compound for studying cellular processes and signaling pathways.
Méthodes De Synthèse
The synthesis of 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde involves the condensation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid with 5-bromoindole-3-carbaldehyde in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in anhydrous conditions and requires the use of a suitable solvent such as dichloromethane or dimethylformamide (DMF).
Applications De Recherche Scientifique
The potential applications of 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde in scientific research are numerous. This compound has been shown to exhibit significant anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the activity of certain enzymes such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 2 (CDK2), which are involved in cell proliferation and apoptosis.
Propriétés
Formule moléculaire |
C20H17BrN2O2 |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
5-bromo-1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C20H17BrN2O2/c21-17-5-6-19-18(9-17)16(13-24)11-23(19)12-20(25)22-8-7-14-3-1-2-4-15(14)10-22/h1-6,9,11,13H,7-8,10,12H2 |
Clé InChI |
ULQJYOKTGBKFPS-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)
